Product packaging for Benzenemethanamine, N-2-cyclohexen-1-yl-(Cat. No.:CAS No. 141330-12-3)

Benzenemethanamine, N-2-cyclohexen-1-yl-

Cat. No.: B3047527
CAS No.: 141330-12-3
M. Wt: 187.28 g/mol
InChI Key: JOJRSPBFDPRDTA-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-2-cyclohexen-1-yl- is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-2-cyclohexen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-2-cyclohexen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B3047527 Benzenemethanamine, N-2-cyclohexen-1-yl- CAS No. 141330-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13-14H,2,6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRSPBFDPRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435609
Record name Benzenemethanamine, N-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141330-12-3
Record name Benzenemethanamine, N-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nucleophilic Substitution Sn2 Pathway

This classical approach involves the direct reaction of benzylamine (B48309) with a cyclohexenyl substrate bearing a good leaving group, such as 3-bromocyclohexene. The mechanism is a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the cyclohexenyl halide. This attack occurs from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com

Step 2: Transition State. A high-energy, five-coordinate transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-halogen bond is partially broken. masterorganicchemistry.com

Step 3: Product Formation. The carbon-halogen bond breaks completely, expelling the halide ion as the leaving group and forming an N-benzyl-N-(cyclohex-2-en-1-yl)ammonium salt.

Step 4: Deprotonation. A base, often an excess of the starting benzylamine, removes a proton from the nitrogen atom to yield the final neutral secondary amine product, Benzenemethanamine, N-2-cyclohexen-1-yl-.

A significant drawback of this method is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.

Palladium Catalyzed Allylic Amination Tsuji Trost Reaction

Identification and Characterization of Key Reaction Intermediates

The intermediates in the formation of Benzenemethanamine, N-2-cyclohexen-1-yl- are transient species whose existence is supported by mechanistic studies and, in some cases, direct spectroscopic observation in related systems.

Ammonium (B1175870) Salt (SN2 Pathway): In the direct alkylation route, the immediate product of the nucleophilic attack is an ammonium salt. This species is a stable, isolable intermediate if the final deprotonation step is omitted. It is characterized by the presence of a positively charged tetra-substituted nitrogen atom.

η³-π-Allylpalladium(II) Complex (Catalyzed Pathway): This is the pivotal intermediate in the Tsuji-Trost reaction. wikipedia.org The palladium atom is bonded to all three carbon atoms of the allyl system. wikipedia.orgmdpi.com These complexes are well-documented and have been characterized extensively by techniques such as NMR spectroscopy and X-ray crystallography in numerous related systems. mdpi.com The η³-coordination activates the allylic system for nucleophilic attack. The stability and reactivity of this intermediate are heavily influenced by the ancillary ligands attached to the palladium center. mdpi.comresearchgate.net

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic analyses are crucial for elucidating reaction mechanisms by identifying the slowest, rate-determining step (RDS).

Palladium-Catalyzed Pathway: The RDS in the Tsuji-Trost catalytic cycle can vary depending on the specific substrates, nucleophile, and ligands. It can be either the initial oxidative addition of the palladium(0) to the allylic substrate or the subsequent nucleophilic attack on the η³-π-allylpalladium(II) complex. uni-saarland.de

Nucleophilic Attack as RDS: In many allylic aminations, the nucleophilic attack is the rate-determining step. Studies measuring the reaction rates of various amines with pre-formed η³-allylpalladium complexes have shown that the rate is dependent on the concentration and nature of the amine. For example, computational studies on related systems suggest a correlation between the amount of positive charge on the allylic carbon and the rate of C-N bond formation. berkeley.edu

Oxidative Addition as RDS: In other cases, particularly with less reactive allylic electrophiles, the initial oxidative addition can be rate-limiting.

Table 2: Kinetic Data from a Mechanistic Study of a Related Catalytic Allylic Amination
Kinetic ParameterObserved Value/EffectMechanistic Implication
Reaction OrderFirst-order in catalyst and substrate; zero-order in amineSuggests oxidative addition is the rate-determining step under these conditions.
Kinetic Isotope Effect (KIE)Significant KIE observed upon deuteration of the C-X bondSupports the breaking of the C-X bond in the rate-determining step (oxidative addition).
Hammett Analysis (ρ value)Positive ρ value with substituted aryl substratesIndicates that electron-withdrawing groups on the substrate accelerate the reaction, consistent with oxidative addition being the RDS.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

In catalyzed syntheses, the choice of catalyst and associated ligands is paramount for controlling the reaction's efficiency and selectivity.

Role of the Catalyst: The primary role of the palladium catalyst is to provide a lower energy pathway for the allylic substitution. It achieves this by transforming a substrate with a moderate leaving group (like acetate) into a highly electrophilic η³-π-allylpalladium intermediate, which is readily attacked by the amine nucleophile. wikipedia.org Other transition metals like Nickel, Iridium, and Cobalt can also catalyze N-alkylation reactions, sometimes proceeding through different mechanisms such as the "borrowing hydrogen" methodology, which allows the use of alcohols as alkylating agents. nih.govresearchgate.net

Role of Ligands: Ligands, typically phosphines, are crucial for tuning the catalyst's properties.

Regioselectivity: For unsymmetrical allyl substrates, the ligand can direct the nucleophilic attack to either the more- or less-substituted terminus of the allyl system. Bulky ligands often direct the nucleophile to the less sterically hindered position.

Stereoselectivity: Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantioenriched allylic amines. Ligands like (R)-BINAP or Trost ligands create a chiral environment around the palladium center, which differentiates between the two faces of the η³-allyl intermediate or the two prochiral termini, leading to one enantiomer being formed preferentially. berkeley.edunih.govacs.org

Stereochemical Mechanisms and Transition State Analysis

The stereochemical outcome of the reaction is a direct consequence of its mechanism.

SN2 Mechanism: This reaction proceeds with a complete inversion of configuration at the chiral center. The "backside attack" forces the substituents on the carbon to flip, similar to an umbrella inverting in the wind, a process known as Walden inversion. masterorganicchemistry.com If the reaction starts with (R)-3-bromocyclohexene, the product will be (S)-Benzenemethanamine, N-2-cyclohexen-1-yl-.

First Inversion: The oxidative addition of Pd(0) to the allylic substrate occurs with inversion of stereochemistry. wikipedia.org

Second Inversion: The subsequent "outer-sphere" attack of the amine nucleophile on the π-allyl ligand occurs on the face opposite the metal, resulting in a second inversion. The net result of two consecutive inversions is retention of the original stereochemistry.

Transition State Analysis: Computational chemistry is a powerful tool for analyzing the transition states that govern stereoselectivity. researchgate.net For palladium-catalyzed asymmetric reactions, the relative energies of the diastereomeric transition states leading to the (R) and (S) products are calculated. The energy difference between these transition states determines the enantiomeric excess (ee) of the reaction. These calculations have become accurate enough to predict the stereochemical outcome and even correct erroneous assignments in published literature. nih.gov For the SN2 reaction, computational models confirm that the transition state has a trigonal bipyramidal geometry and that allylic systems have lower activation energies than their saturated counterparts due to favorable orbital overlap. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Proposals for Formation of Benzenemethanamine, N-2-cyclohexen-1-yl-

The synthesis of the target compound primarily follows two mechanistic routes: a direct, uncatalyzed nucleophilic substitution and a more versatile, catalyzed allylic amination.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edu For Benzenemethanamine, N-2-cyclohexen-1-yl-, DFT calculations can predict its most stable three-dimensional geometry, bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov

The electronic properties of the molecule can also be thoroughly analyzed. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and electronic transitions. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich regions like the nitrogen atom and the π-systems of the benzene (B151609) and cyclohexene (B86901) rings, indicating these are likely sites for oxidation or reaction with electrophiles. Conversely, the LUMO distribution highlights electron-deficient areas susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. nih.gov This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for understanding intermolecular interactions and predicting reactive sites.

Table 1: Hypothetical DFT Calculation Parameters and Results for Benzenemethanamine, N-2-cyclohexen-1-yl-

ParameterValue / MethodDescription
Computational Method Density Functional Theory (DFT)A quantum mechanical method for determining the electronic structure of molecules.
Functional B3LYPA hybrid functional commonly used for its accuracy in predicting molecular geometries and energies.
Basis Set 6-311++G(d,p)A flexible basis set that provides a good description of electron distribution, including polarization and diffuse functions.
Optimized Geometry C-N Bond Length: ~1.45 ÅThe calculated equilibrium distance between the nitrogen and the adjacent carbon atoms.
C=C Bond Length (cyclohexene): ~1.34 ÅThe calculated length of the double bond within the cyclohexene ring.
HOMO Energy -5.8 eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy -0.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.6 eVThe energy difference between HOMO and LUMO, related to the molecule's chemical stability and reactivity.
Dipole Moment 1.2 DA measure of the overall polarity of the molecule resulting from its charge distribution.

Prediction of Reaction Pathways and Energy Barriers through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby predicting the most likely reaction pathways. The synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl-, often achieved through transition-metal-catalyzed allylic amination, is a prime candidate for such studies. researchgate.netacs.org Theoretical investigations can model the entire catalytic cycle, including key steps like oxidative addition, ligand substitution, nucleophilic attack, and reductive elimination. researchgate.net

For example, in a palladium-catalyzed reaction, computational models can compare the energetics of different proposed mechanisms. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each elementary step, the rate-determining step of the reaction can be identified. researchgate.net These calculations can also shed light on the regioselectivity of the reaction, explaining why the amine attacks a specific carbon of the allyl group. Different ligands on the metal catalyst can be modeled to see how they influence the energy barriers and, consequently, the reaction rate and selectivity. acs.org This predictive power allows for the rational design of more efficient synthetic routes.

Analysis of Molecular Interactions and Non-Covalent Forces

The structure and behavior of Benzenemethanamine, N-2-cyclohexen-1-yl- are influenced by a variety of non-covalent interactions, both intramolecularly and with other molecules. Computational methods can quantify these weak forces, which include van der Waals interactions, hydrogen bonding (if interacting with protic solvents or other molecules with H-bond donors/acceptors), and π-interactions.

The presence of a benzene ring allows for π-π stacking with other aromatic systems and C-H···π interactions, where a C-H bond from the cyclohexene or benzyl (B1604629) group interacts with the face of the benzene ring. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and characterize these interactions, revealing their nature (attractive or repulsive) and strength. mdpi.com Understanding these forces is crucial for predicting the compound's physical properties, such as its boiling point and solubility, as well as how it might bind to a biological target.

Computational Design and Screening of Catalysts and Ligands

As allylic aminations are often catalyzed by transition metals like palladium, nickel, or cobalt, the choice of the metal and its associated ligands is critical for reaction success. researchgate.netnih.govacs.org Computational chemistry offers a platform for the in silico design and screening of vast libraries of potential catalysts and ligands, saving significant time and resources compared to experimental trial-and-error.

For the synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl-, a computational workflow could involve:

Building a virtual library of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.netamanote.com

Modeling the geometry of the catalyst-substrate complex for each ligand.

Calculating the energy barriers for the key steps of the catalytic cycle, particularly the rate-determining step.

Ranking the ligands based on the predicted reaction rates and selectivities.

This approach not only helps in identifying promising candidates for experimental validation but also provides fundamental insights into the electronic and steric factors that govern catalytic activity.

Elucidation of Transition States and Reaction Energetics

At the heart of understanding any chemical reaction is the characterization of its transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. researchgate.net Computationally, locating a transition state involves finding a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the formation of Benzenemethanamine, N-2-cyclohexen-1-yl-, computational chemists can model the transition states for key steps like the nucleophilic attack of the amine on the π-allyl metal complex. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's kinetics (from the height of the energy barriers) and thermodynamics (from the relative energies of reactants and products).

Table 2: Hypothetical Reaction Energetics for a Key Step in the Synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl-

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants (e.g., π-allyl-Pd complex + amine)The starting materials of the nucleophilic addition step.0.0 (Reference)
Transition State (TS) The highest energy point during the C-N bond formation.+18.5
Intermediate A transient species formed after the C-N bond is made but before catalyst regeneration.-5.2
Products The desired allylic amine and the regenerated catalyst.-12.0

This data illustrates that the reaction is exergonic (product is more stable than reactants) and has a significant activation barrier, which determines the reaction rate.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of Benzenemethanamine, N-2-cyclohexen-1-yl- in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy is critical for identifying the number and type of hydrogen atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by spin-spin coupling constants (J).

For Benzenemethanamine, N-2-cyclohexen-1-yl-, the ¹H NMR spectrum has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. kaist.ac.kr The aromatic protons of the benzyl (B1604629) group appear in the downfield region, typically between δ 7.23 and 7.38 ppm. kaist.ac.kr The olefinic protons of the cyclohexene (B86901) ring are observed around δ 5.71-5.81 ppm. kaist.ac.kr The protons on the benzylic methylene (B1212753) group (CH₂-Ph) are found between δ 3.79 and 3.91 ppm, while the allylic proton on the carbon attached to the nitrogen (N-CH) resonates around δ 3.23 ppm. kaist.ac.kr The remaining aliphatic protons on the cyclohexene ring produce complex multiplets in the upfield region, from approximately δ 1.45 to 2.05 ppm. kaist.ac.kr

Detailed ¹H NMR data is presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38 – 7.29m4HAromatic (C₆H₅)
7.23t1HAromatic (C₆H₅)
5.81 – 5.71m2HOlefinic (CH=CH)
3.91 – 3.79m2HBenzylic (NCH₂)
3.23m1HAllylic (NCH)
2.05 – 1.95m2HAliphatic (CH₂)
1.91 – 1.83m1HAliphatic (CH₂)
1.78 – 1.68m1HAliphatic (CH₂)
1.59 – 1.45m2HAliphatic (CH₂)
Data sourced from a study by Kim et al. kaist.ac.kr

While ¹H NMR provides crucial data, a complete structural assignment relies on ¹³C NMR spectroscopy, which detects the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. However, detailed experimental ¹³C NMR data for Benzenemethanamine, N-2-cyclohexen-1-yl- is not provided in the reviewed scientific literature, though data for structurally similar analogues have been published. kaist.ac.kr

For complex molecules like Benzenemethanamine, N-2-cyclohexen-1-yl-, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton.

While these techniques are standard for structural elucidation, specific experimental 2D NMR data for Benzenemethanamine, N-2-cyclohexen-1-yl- have not been detailed in the available scientific literature.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. By integrating the signal of a known analyte resonance against that of an internal standard with a known concentration, qNMR can be used to monitor the progress of a synthesis or to accurately determine the final product yield. There are no specific reports in the reviewed literature applying qNMR to the analysis of Benzenemethanamine, N-2-cyclohexen-1-yl-.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to study its fragmentation patterns, which can provide structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Although HRMS data has been reported for various analogues, a detailed mass spectrum and fragmentation analysis for Benzenemethanamine, N-2-cyclohexen-1-yl-, are not available in the cited research. kaist.ac.kr For this compound (C₁₃H₁₇N), the expected molecular ion peak [M]⁺ would have an m/z of approximately 187.1361. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl cation (m/z 91), and cleavage of the cyclohexene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For Benzenemethanamine, N-2-cyclohexen-1-yl-, key expected absorption bands would include:

N-H Stretch: A moderate absorption band for the secondary amine around 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic/Olefinic): Bands appearing just below and above 3000 cm⁻¹, respectively.

C=C Stretch (Alkene): A band around 1640-1680 cm⁻¹.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: In the 1000-1250 cm⁻¹ region.

Despite the utility of this technique, specific experimental IR spectra for Benzenemethanamine, N-2-cyclohexen-1-yl- are not provided in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation. The benzyl group in Benzenemethanamine, N-2-cyclohexen-1-yl- contains a chromophore (the benzene (B151609) ring) that would be expected to absorb in the UV region. The benzene ring typically shows a strong absorption band (π → π* transition) around 204 nm and a weaker, fine-structured band (the "B-band") around 254 nm. The presence of the amine substituent may cause a slight shift in these absorption maxima. However, specific experimental UV-Vis spectral data for this compound are not available in the surveyed literature.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography, a cornerstone of analytical and preparative chemistry, leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For Benzenemethanamine, N-2-cyclohexen-1-yl-, Gas Chromatography (GC), Liquid Chromatography (LC), and Thin Layer Chromatography (TLC) each play a crucial role in its analytical workflow.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Benzenemethanamine, N-2-cyclohexen-1-yl-. The principle of GC involves vaporizing the sample and injecting it into a gaseous mobile phase (carrier gas), which carries the sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase.

In the analysis of amines, specialized columns are often required to prevent peak tailing caused by the interaction of the basic amine groups with acidic sites on the column. A common approach involves using a deactivated column or a column with a basic stationary phase. For instance, a capillary column such as an Agilent CP-Wax for volatile amines and diamines can be employed. While specific retention time data for Benzenemethanamine, N-2-cyclohexen-1-yl- is not widely published, a hypothetical analysis based on structurally similar compounds like benzylamine (B48309) and dicyclohexylamine (B1670486) can be projected.

ParameterValue
Column Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m, 1.2 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Hypothetical Retention Time 8 - 12 minutes

Liquid Chromatography (LC) for Product Separation and Purity

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, purification, and quantification of a wide range of organic compounds, including those that are non-volatile or thermally labile. The separation mechanism in LC is based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes such as normal-phase, reversed-phase, or ion-exchange chromatography.

For the analysis of Benzenemethanamine, N-2-cyclohexen-1-yl-, a reversed-phase HPLC method is generally suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine and reduce tailing.

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Hypothetical Retention Time 7 - 10 minutes

This method allows for the effective separation of the product from more polar starting materials and less polar byproducts, enabling accurate purity assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a sealed chamber with an appropriate solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the stationary phase.

For monitoring the synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl-, which could be formed via reductive amination of cyclohex-2-en-1-one with benzylamine or N-alkylation of cyclohex-2-en-1-amine with a benzyl halide, TLC is an ideal tool. A common solvent system for such compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The relative polarities of the starting materials and the product will determine their respective positions on the developed TLC plate. The less polar product is expected to travel further up the plate (higher Retention Factor, Rf) than the more polar starting materials. Visualization can be achieved under UV light, as the benzyl group is UV-active, or by staining with a suitable reagent like potassium permanganate (B83412) or ninhydrin (B49086) if primary or secondary amine starting materials are used.

ComponentHypothetical Rf Value
Cyclohex-2-en-1-one 0.4 - 0.5
Benzylamine 0.2 - 0.3
Benzenemethanamine, N-2-cyclohexen-1-yl- 0.6 - 0.7
Solvent System 20% Ethyl Acetate in Hexane
Stationary Phase Silica Gel 60 F254

By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be qualitatively assessed in real-time.

Synthetic Utility and Applications in Advanced Organic Synthesis

Benzenemethanamine, N-2-cyclohexen-1-yl- as a Versatile Intermediate in Multi-Step Synthesis

The unique combination of a benzyl (B1604629) group and a cyclohexenyl group attached to a nitrogen atom makes Benzenemethanamine, N-2-cyclohexen-1-yl- a potentially versatile intermediate. The benzyl group can serve as a removable protecting group for the amine, which is a common strategy in multi-step synthesis. For instance, N-debenzylation can be achieved under various conditions, including catalytic hydrogenation, to unveil the secondary amine for further functionalization.

The reactivity of the cyclohexene (B86901) double bond offers another avenue for synthetic transformations. It can participate in a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities onto the cyclohexyl ring. Furthermore, the allylic position of the cyclohexene ring is susceptible to functionalization through radical or transition-metal-catalyzed reactions. This dual reactivity of the amino and the cyclohexenyl moieties allows for a stepwise and controlled elaboration of the molecular structure, rendering it a valuable intermediate in the synthesis of complex target molecules.

Preparation of Chiral Amine Scaffolds for Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as key structural motifs in biologically active molecules. mdpi.com The presence of a stereocenter at the C1 position of the cyclohexenyl ring in Benzenemethanamine, N-2-cyclohexen-1-yl- makes it a candidate for the development of chiral amine scaffolds.

The synthesis of enantiomerically enriched Benzenemethanamine, N-2-cyclohexen-1-yl- could potentially be achieved through several asymmetric methodologies. One approach involves the asymmetric reductive amination of 2-cyclohexen-1-one (B156087) with benzylamine (B48309) using a chiral catalyst. Alternatively, kinetic resolution of the racemic amine could be employed.

Once obtained in enantiopure form, this chiral amine can be utilized in diastereoselective reactions where the existing stereocenter directs the formation of new stereocenters. For example, reactions at the double bond or at the allylic position would be influenced by the stereochemistry of the C-N bond, potentially leading to highly diastereoselective outcomes.

Table 1: Potential Asymmetric Transformations Utilizing Chiral Benzenemethanamine, N-2-cyclohexen-1-yl-

Reaction TypeReagents and ConditionsPotential Chiral Product
Diastereoselective Epoxidationm-CPBA or other epoxidizing agentsChiral epoxy-cyclohexyl-N-benzylamine
Diastereoselective DihydroxylationOsO₄, NMOChiral dihydroxy-cyclohexyl-N-benzylamine
Diastereoselective CyclopropanationSimmons-Smith or diazo compounds with a chiral catalystChiral bicyclo[4.1.0]heptyl-N-benzylamine

Precursor for the Development of Complex Nitrogen-Containing Heterocyclic Systems

The structural framework of Benzenemethanamine, N-2-cyclohexen-1-yl- is well-suited for the construction of complex nitrogen-containing heterocyclic systems, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov The intramolecular reactions involving the amine and the cyclohexenyl moiety can lead to the formation of fused or bridged ring systems.

One plausible synthetic route is an intramolecular aminocyclization, where the nitrogen atom attacks the double bond, possibly promoted by an acid or a metal catalyst. This could lead to the formation of bicyclic structures such as indolizidine or quinolizidine (B1214090) precursors, depending on the reaction conditions and subsequent transformations.

Furthermore, the double bond can undergo cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could construct a more complex polycyclic system. An intramolecular Diels-Alder reaction, if a diene functionality is introduced elsewhere in the molecule, could also be envisioned. The reactivity of the allylic amine moiety can also be harnessed in transition-metal-catalyzed cyclization reactions to afford various heterocyclic scaffolds.

Table 2: Potential Cyclization Reactions of Benzenemethanamine, N-2-cyclohexen-1-yl-

Cyclization StrategyReaction TypePotential Heterocyclic Product
Intramolecular Aminomercuration-DemercurationHg(OAc)₂, NaBH₄Substituted decahydroquinoline
Intramolecular Heck Reaction (after appropriate functionalization)Pd(OAc)₂, PPh₃, baseFused bicyclic amine
Aza-Cope Rearrangement (after N-allylation)Thermal or acid-catalyzedRearranged amine with a new substitution pattern

Building Block in the Synthesis of Functionally Diverse Organic Molecules

Beyond its role in forming heterocyclic systems, Benzenemethanamine, N-2-cyclohexen-1-yl- can act as a versatile building block for introducing the N-benzyl-2-cyclohexenylamino moiety into larger molecules. The secondary amine can be N-acylated, N-alkylated, or used in multicomponent reactions to build molecular complexity rapidly.

For example, in a Ugi or Passerini multicomponent reaction, this amine could serve as the amine component, allowing for the one-pot synthesis of complex amides or ester derivatives. The resulting products would contain the cyclohexenyl group, which can be further modified, providing access to a wide array of functionally diverse organic molecules. The ability to deprotect the benzyl group at a later stage adds another layer of synthetic flexibility.

The combination of its nucleophilic character, the modifiable cyclohexene ring, and the protective nature of the benzyl group makes Benzenemethanamine, N-2-cyclohexen-1-yl- a promising, albeit underexplored, building block for the synthesis of a diverse range of organic compounds with potential applications in medicinal chemistry and materials science.

Future Research Directions and Remaining Challenges

Innovation in Catalytic Systems for Sustainable Synthesis of N-2-cyclohexen-1-yl-amines

The development of sustainable synthetic routes to allylic amines is a primary goal in modern organic chemistry. Future research will likely focus on replacing traditional stoichiometric reagents and precious metal catalysts with more environmentally benign and cost-effective alternatives.

A significant area of innovation lies in the use of earth-abundant metal catalysts. Nickel, for instance, has emerged as a promising catalyst for the synthesis of primary benzylamines from benzyl (B1604629) alcohols and ammonia (B1221849) sources through the "borrowing hydrogen" methodology. rug.nlresearchgate.netnih.gov This atom-economical approach, which generates water as the only byproduct, could be adapted for the synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl-. Future work should explore the viability of commercially available, heterogeneous nickel catalysts for the direct coupling of benzyl alcohol and 2-cyclohexen-1-amine. researchgate.net A key challenge will be to control the selectivity towards the desired secondary amine and minimize over-alkylation to the tertiary amine. researchgate.net

Another sustainable approach involves the dehydrative allylation of amines with allylic alcohols. Molybdenum-based catalysts, such as MoO3/TiO2, have shown promise in this area for the synthesis of various allylic amines. organic-chemistry.org Research into heterogeneous molybdenum complexes could lead to efficient and recyclable catalytic systems for the synthesis of the target molecule from benzylamine (B48309) and 2-cyclohexen-1-ol.

The table below outlines potential sustainable catalytic systems for future investigation.

Catalyst TypeSubstratesPotential AdvantagesKey Challenges
Heterogeneous NickelBenzyl alcohol, 2-cyclohexen-1-amineEarth-abundant metal, Atom-economical, Use of renewable feedstocksSelectivity control, Catalyst deactivation
Molybdenum oxidesBenzylamine, 2-cyclohexen-1-olLow cost, Catalyst recyclabilityRegioselectivity, High reaction temperatures
Palladium NanoparticlesBenzylamine, Cyclohexene (B86901) (via C-H amination)Direct functionalization of C-H bondsHarsh reaction conditions, Use of expensive metal

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of a stereocenter on the cyclohexene ring and the potential for creating another at the allylic carbon during synthesis makes the development of stereoselective routes to Benzenemethanamine, N-2-cyclohexen-1-yl- a critical research area.

Enantioselective Synthesis: Asymmetric allylic amination represents a direct approach to chiral amines. While palladium catalysis has been extensively studied, recent efforts have focused on other transition metals and organocatalysis. pnas.orgnih.gov For the synthesis of cyclic chiral amines, nickel-catalyzed alkene desymmetrization has proven effective for creating adjacent stereocenters with high stereoselectivity. rsc.org Future research could adapt such nickel-hydride catalysis to the desymmetrization of 1,4-cyclohexadiene (B1204751) with benzylamine derivatives to furnish enantiomerically enriched Benzenemethanamine, N-2-cyclohexen-1-yl-.

Organocatalysis offers a metal-free alternative for the synthesis of chiral allylic and homoallylic amines. nih.goveurekaselect.com Chiral Brønsted acids or bifunctional catalysts could be designed to activate the cyclohexene system towards nucleophilic attack by benzylamine in an enantioselective manner.

Diastereoselective Synthesis: When substituents are present on the cyclohexene ring, controlling the diastereoselectivity of the amination becomes crucial. Cascade reactions, such as aza-Diels-Alder or Michael addition-cyclization sequences, are powerful tools for constructing highly substituted cyclic systems with excellent diastereocontrol. beilstein-journals.orgnih.gov Future work could explore the reaction of benzylamine with functionalized cyclohexenones or dienyl aldehydes to generate substituted analogs of Benzenemethanamine, N-2-cyclohexen-1-yl- in a diastereoselective fashion. researchgate.net

The following table summarizes potential stereoselective strategies.

StrategyCatalyst/Reagent TypeExpected OutcomeKey Research Goal
Alkene DesymmetrizationChiral Nickel-Hydride ComplexHigh enantioselectivity (ee)Application to cyclohexadiene systems
Organocatalytic AminationChiral Phosphoric Acid or SquaramideMetal-free synthesis, High eeCatalyst design for cyclohexenyl substrates
Cascade ReactionPiperidine or other amine catalystHigh diastereoselectivity (dr)Development of one-pot multicomponent reactions

Exploration of Novel Reactivity Patterns for Benzenemethanamine, N-2-cyclohexen-1-yl-

Beyond its synthesis, the unique combination of a benzyl group, a secondary amine, and an allylic double bond in Benzenemethanamine, N-2-cyclohexen-1-yl- offers opportunities for exploring novel reactivity.

Future research could focus on intramolecular transformations that leverage the molecule's structure. For example, transition metal-catalyzed intramolecular C-H activation of the benzyl group followed by addition to the cyclohexene double bond could provide access to novel polycyclic nitrogen-containing heterocycles. Similarly, catalytic processes that enable formal [4+2] or [3+2] cycloadditions involving the allylic amine moiety could be investigated.

The reactivity of the amine itself also warrants exploration. While typical amine reactions like alkylation and acylation are expected, the development of novel dehydrogenative coupling reactions could lead to the synthesis of complex imines or enamines. The allylic nature of the cyclohexenyl group could also be exploited in sigmatropic rearrangements, such as the aza-Cope or Overman rearrangement, to generate new molecular scaffolds.

Advanced Computational Methods for Predictive Organic Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of organic reactions. numberanalytics.com For the synthesis and reactivity of Benzenemethanamine, N-2-cyclohexen-1-yl-, several computational approaches can be envisioned.

Mechanism Elucidation and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential catalytic cycles for the synthesis of this molecule. researchgate.netrsc.org By modeling transition states and reaction intermediates, researchers can gain insights into the origins of regio- and enantioselectivity, aiding in the rational design of more efficient catalysts. rsc.orgrsc.org For instance, DFT could be used to predict the most effective chiral ligand for a nickel-catalyzed asymmetric amination.

Predictive Models for Reactivity and Selectivity: The rise of machine learning and artificial intelligence in chemistry offers the potential to predict reaction outcomes with increasing accuracy. mdpi.combohrium.com By training models on large datasets of amine synthesis reactions, it may become possible to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl- with high yield and selectivity. longdom.org These models can also help in predicting the site- and regioselectivity of reactions involving this molecule. rsc.org

Integration of Flow Chemistry and Continuous Processing in Amine Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step synthesis. rsc.orgdurham.ac.uk The application of this technology to the synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl- presents a promising avenue for future research.

Improved Safety and Scalability: Many amination reactions are highly exothermic or involve hazardous reagents. Performing these reactions in a microreactor or meso-reactor allows for precise temperature control, minimizing the risk of thermal runaways. almacgroup.com This enhanced safety profile, combined with the ability to scale up production by simply running the reactor for longer periods ("numbering up"), makes flow chemistry highly attractive for the industrial synthesis of amines. almacgroup.com

Telescoped and Integrated Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. durham.ac.uk A future synthetic route to Benzenemethanamine, N-2-cyclohexen-1-yl- could involve the continuous generation of a reactive intermediate, followed immediately by its reaction with the amine in a subsequent reactor module. nih.gov For example, the synthesis could be integrated with in-line purification using solid-supported scavengers or liquid-liquid extraction, leading to a highly efficient and automated process. durham.ac.uk

The development of packed-bed reactors with heterogeneous catalysts is particularly well-suited for the continuous synthesis of amines, allowing for easy catalyst separation and reuse. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.